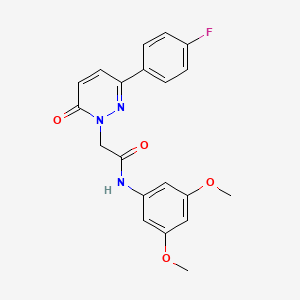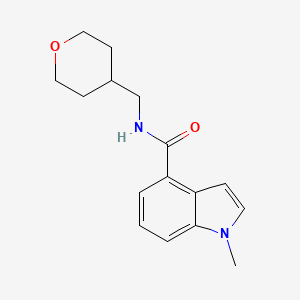
2,3,4,9-tetrahydro-1H-carbazol-6-yl(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,9-Tetrahydro-1H-carbazol-6-yl(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone: 1,2,3,4-tetrahydrocarbazole , is a fused-ring heterocyclic compound. Its chemical formula is C₁₂H₁₃N , and its molecular weight is approximately 171.24 g/mol . This compound exhibits interesting biological and pharmacological properties, making it a subject of scientific investigation.
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of 1,2,3,4-tetrahydrocarbazole. One common method involves the reduction of carbazole (1H-carbazole) using suitable reducing agents. For example:
Reduction with Sodium Borohydride (NaBH₄): Carbonyl reduction of 1H-carbazole using NaBH₄ yields the tetrahydrocarbazole derivative .
Other Reducing Agents: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can also be employed.
Industrial Production: While not widely produced industrially, 1,2,3,4-tetrahydrocarbazole can be synthesized on a laboratory scale for research purposes.
Chemical Reactions Analysis
Reactivity: 1,2,3,4-Tetrahydrocarbazole undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carbazole.
Substitution: Electrophilic aromatic substitution reactions are possible at the carbazole ring.
Reduction: The compound can be further reduced to dihydrocarbazole derivatives.
Oxidation: Common oxidants include chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).
Substitution: Nitration, halogenation, and Friedel-Crafts reactions are typical.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., using palladium on carbon) can reduce the compound.
Major Products: The major products depend on the specific reaction conditions. Oxidation leads to carbazole, while substitution and reduction yield various derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydrocarbazole finds applications in:
Medicine: It may exhibit biological activity due to its structural resemblance to carbazole alkaloids.
Chemistry: As a building block for more complex molecules.
Industry: Limited industrial applications, but it can serve as a precursor in organic synthesis.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
1,2,3,4-Tetrahydrocarbazole shares similarities with other carbazole derivatives, such as carbazole itself and dihydrocarbazoles. Its unique structure lies in the presence of both tetrahydrocarbazole and beta-carboline moieties.
Properties
Molecular Formula |
C24H23N3O |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazol-3-yl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |
InChI |
InChI=1S/C24H23N3O/c28-24(15-9-10-22-19(13-15)17-6-2-4-8-21(17)25-22)27-12-11-18-16-5-1-3-7-20(16)26-23(18)14-27/h1,3,5,7,9-10,13,25-26H,2,4,6,8,11-12,14H2 |
InChI Key |
YDKJBEXSXNIUBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N4CCC5=C(C4)NC6=CC=CC=C56 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B11000621.png)
![N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-isoleucine](/img/structure/B11000622.png)

![3-(1,3-benzodioxol-5-ylmethyl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxy-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11000653.png)

![N-1,3-benzodioxol-5-yl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide](/img/structure/B11000667.png)

![7,8-dimethoxy-2-[(4-phenylpiperidin-1-yl)methyl]phthalazin-1(2H)-one](/img/structure/B11000675.png)
![N-[2-(dimethylsulfamoyl)ethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide](/img/structure/B11000691.png)
![N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11000695.png)

![1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one](/img/structure/B11000711.png)
![N-[1-(3,4-Dimethoxybenzyl)-4-piperidyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-YL)acetamide](/img/structure/B11000718.png)
![2-(1H-benzimidazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B11000719.png)
